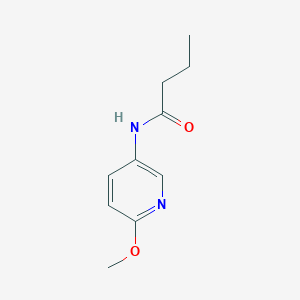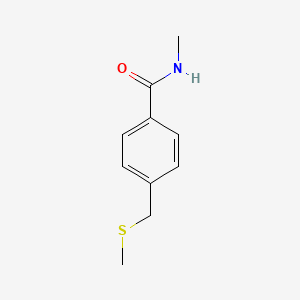
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide, also known as MMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action is not fully understood. However, recent research has shed light on its biochemical and physiological effects, which have opened up new avenues for future research.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide is not fully understood, but recent research has suggested that it may act on several molecular targets in the body. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also affect the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been found to have several biochemical and physiological effects, which have been studied in vitro and in vivo. In animal models, 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been shown to inhibit tumor growth and reduce inflammation. It has also been found to have analgesic effects, which may be due to its ability to modulate pain pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target specific molecular pathways in the body. However, its complex synthesis process and limited availability may make it difficult to use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of research.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide, including the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide may also be used as a tool for studying specific molecular pathways in the body, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide involves several steps, including the reaction of 2-methylsulfanylphenylhydrazine with ethyl acetoacetate, followed by cyclization and N-methylation. The resulting compound is then treated with acetic anhydride to yield 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide. This process requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the development of new drugs, as it has been shown to exhibit significant pharmacological activity. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been found to have antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15-9-5-7-11(15)13(16)14-10-6-3-4-8-12(10)17-2/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCPMWJANSLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
